molecular formula C10H8O2S B1585965 Methyl benzo[b]thiophene-2-carboxylate CAS No. 22913-24-2

Methyl benzo[b]thiophene-2-carboxylate

Cat. No.: B1585965
CAS No.: 22913-24-2
M. Wt: 192.24 g/mol
InChI Key: KRRAZMUPVIGDCU-UHFFFAOYSA-N
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Description

Methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2) is a heterocyclic compound featuring a benzothiophene core esterified at the 2-position with a methyl group. Its IUPAC name is methyl 1-benzothiophene-2-carboxylate, and it is alternatively termed methyl thianaphthene-2-carboxylate . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system and modifiable carboxylate group. Derivatives of this scaffold are investigated for antiviral, anticancer, and neurodegenerative disease applications .

Preparation Methods

Two-Step Process via 2-Halobenzaldehyde and Alkyl Mercaptan (Patent WO1999047510A2)

A well-documented industrially relevant method involves a two-step process:

Step 1: Formation of 2-Alkylthiobenzaldehyde Intermediate

  • React 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) with an alkyl mercaptan (e.g., thioglycolic acid or ethyl thioglycolate) in the presence of an aqueous alkali metal hydroxide solution (10-15% w/w) and optionally a phase transfer catalyst.
  • The reaction is carried out under reflux or elevated temperatures (115-125°C) and moderate pressure (15-25 psi) for 1-5 hours.
  • This produces a 2-alkylthiobenzaldehyde intermediate.

Step 2: Cyclization to 2-Benzo[b]thiophenecarboxylic Acid

  • The intermediate is then treated with a 2-haloacetic acid derivative at about 110°C.
  • Cyclization occurs, producing 2-benzo[b]thiophenecarboxylic acid along with alkyl halide by-products.
  • Acidification with mineral acids (e.g., hydrochloric acid) precipitates the acid product.
  • The acid is then esterified to the methyl ester via standard esterification techniques.

Yields and Conditions:

Parameter Typical Value
Temperature (Step 1) 115-125 °C
Pressure (Step 1) 15-25 psi
Reaction time (Step 1) 1-5 hours (typically ~3 hours)
Yield of 2-benzo[b]thiophenecarboxylic acid Up to 92% combined crops

This method is robust and scalable, yielding high purity acid intermediates suitable for further esterification.

Direct Synthesis via Nitro Displacement and Benzannulation (Recent Research)

Recent studies have reported direct synthetic routes involving nucleophilic aromatic substitution of nitro groups on benzaldehyde derivatives followed by hetero-type benzannulation to form benzo[b]thiophene-2-carboxylate esters.

  • Use of TiCl4 or SnCl4 as Lewis acid catalysts promotes cyclization.
  • Reaction of 2-nitrobenzaldehyde derivatives with ethyl or methyl mercaptoglycolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Potassium carbonate or other bases facilitate nucleophilic substitution and cyclization.
  • These methods allow direct access to ester derivatives without isolating the acid intermediate.

This approach offers a streamlined synthesis with fewer purification steps and has been demonstrated for various substituted benzo[b]thiophene esters.

Esterification and Functionalization Procedures

Once 2-benzo[b]thiophenecarboxylic acid is obtained, preparation of methyl benzo[b]thiophene-2-carboxylate involves:

  • Esterification: Acid treatment with methanol in the presence of acid catalysts or via acid chloride intermediates.
  • Base Hydrolysis and Re-esterification: Some protocols hydrolyze ethyl esters to acids and then re-esterify to methyl esters.
  • Purification: Recrystallization from methanol or chromatographic techniques ensure high purity.

Typical esterification conditions include stirring the acid with methanol and catalytic sulfuric acid or using DCC (dicyclohexylcarbodiimide) coupling agents for carbamate or hydrazine derivatives.

Representative Experimental Procedures from Literature

Step Reagents & Conditions Outcome / Notes
Reaction of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate 1 eq. aldehyde, 1.1 eq. ethyl thioglycolate, 3 eq. triethylamine, anhydrous DMSO, 80°C, 2h + RT overnight Formation of ethyl benzo[b]thiophene-2-carboxylate derivative, isolated by precipitation.
Hydrolysis of ethyl ester to acid NaOH 3N, EtOH, RT overnight, acidification with 1N HCl, extraction with EtOAc High-yield conversion to benzo[b]thiophene-2-carboxylic acid.
Coupling to hydrazine derivatives Benzothiophene-2-carboxylic acid, tert-butyl carbazate, DMAP, DCC, DCM, 0°C to RT, 24h Formation of hydrazine derivatives for further functionalization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield / Notes
Two-step halobenzaldehyde route 2-halobenzaldehyde, mercaptoacetic acid, alkali hydroxide, phase transfer catalyst 115-125°C, 15-25 psi, 3-5 h Scalable, high yield acid intermediate Up to 92% acid yield
Direct nitro displacement 2-nitrobenzaldehyde, mercaptoglycolate, TiCl4/SnCl4, K2CO3, DMF/DMSO 60-90°C, 2-7 h Fewer steps, direct ester formation Efficient for substituted derivatives
Esterification Acid intermediate, methanol, acid catalyst or DCC coupling RT to reflux, several hours High purity methyl ester Standard esterification yields

Research Findings and Notes

  • The use of phase transfer catalysts and controlled pressure enhances yields and reaction rates in the halobenzaldehyde route.
  • Direct synthetic methods involving nitro displacement reduce the number of purification steps and allow access to diverse substituted esters.
  • Esterification and functionalization of benzo[b]thiophene-2-carboxylic acid derivatives are well-established, enabling further derivatization for pharmaceutical applications.
  • The choice of solvent (DMF, DMSO, 2-butanone) and base (K2CO3, NaOH) significantly affects reaction efficiency and product purity.
  • Recent density functional theory (DFT) studies support mechanistic insights into cyclization and substitution steps, aiding in optimization.

Chemical Reactions Analysis

Methyl benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds . Major products formed from these reactions include various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Synthesis of Methyl Benzo[b]thiophene-2-carboxylate

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with methyl 2-mercaptoacetate under basic conditions. This pathway has been shown to yield high purity products suitable for further biological evaluation .

Key Synthetic Route:

  • Starting Materials:
    • 2-Fluorobenzaldehyde
    • Methyl 2-mercaptoacetate
  • Conditions:
    • Base: Potassium carbonate (K₂CO₃)
    • Solvent: N,N-Dimethylformamide (DMF)

The reaction proceeds through a series of steps that include hydrolysis and cyclization, leading to the formation of the desired methyl ester derivative.

Biological Activities

This compound has been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. Recent studies have highlighted its efficacy in inhibiting bacterial growth, making it a candidate for developing new antitubercular agents.

Case Study: Antitubercular Activity

In vitro studies demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid exhibited significant activity against both active and dormant forms of MTB. For instance:

  • Compound 7b showed a minimum inhibitory concentration (MIC) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant MTB strains .
  • Compounds with specific substitutions (e.g., chloro groups) enhanced the antimicrobial efficacy, indicating structure-activity relationships that could guide future drug design .

Applications in Medicinal Chemistry

The compound's structural features contribute to its potential as a scaffold for drug development. Its derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory and anticancer effects.

CompoundActivityMIC (μg/mL)Remarks
7bAntitubercular2.73 - 22.86Effective against MDR strains
8cAntimicrobial0.60Significant against dormant BCG
8gAntimicrobial0.61High selectivity index

Regulatory Information and Safety

This compound is classified with certain safety hazards:

  • H315 – Causes skin irritation
  • H319 – Causes serious eye irritation
  • H335 – May cause respiratory irritation

Safety precautions are recommended to mitigate exposure risks during handling and experimentation .

Mechanism of Action

The mechanism of action of methyl benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that thiophene derivatives can act as inhibitors of various enzymes and receptors, thereby modulating biological processes . The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name CAS Number Substituent(s) Molecular Weight Key Properties/Applications Reference
Methyl benzo[b]thiophene-2-carboxylate 22913-24-2 None (parent compound) 192.23 Intermediate for drug synthesis
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 21211-07-4 3-Cl 226.68 Enhanced electrophilicity; antiviral
Methyl 5-aminobenzo[b]thiophene-2-carboxylate 20699-85-8 5-NH₂ 207.25 Improved solubility; tau aggregate inhibitor
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 6-Cl 226.68 Anticancer candidate
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate 885279-16-3 5-CF₃O 260.23 Increased lipophilicity; CNS targeting

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃O) enhance stability and electrophilicity, favoring interactions with biological targets like viral proteases .
  • Amino groups improve aqueous solubility and enable hydrogen bonding, critical for targeting amyloid aggregates in neurodegenerative diseases .

Antiviral Activity

  • Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibits potent anti-hepatitis B virus (HBV) activity, with molecular docking studies revealing strong interactions with HBV polymerase via sulfonyl and morpholine moieties .
  • Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (analog with imidazole side chain) shows inhibitory activity against SARS-CoV-2 main protease (Mpro), highlighting the role of heteroaromatic side chains in modulating enzyme binding .

Selectivity in Neurodegenerative Disease

  • Methyl thiophene-2-carboxylate derivatives (e.g., bTVBT2) demonstrate selectivity for tau protein aggregates over amyloid-β, whereas selenophene analogs (e.g., methyl selenophene-2-carboxylate) exhibit altered binding kinetics due to selenium’s larger atomic radius and polarizability .

Biological Activity

Methyl benzo[b]thiophene-2-carboxylate (MBTCA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

  • Molecular Formula : C₁₀H₈O₂S
  • Molecular Weight : 192.24 g/mol
  • Melting Point : 69-70 °C
  • CAS Number : 22913-24-2

Antimicrobial Activity

Recent studies have demonstrated that MBTCA exhibits promising activity against various strains of bacteria, particularly Mycobacterium tuberculosis (MTB).

Case Study: Antitubercular Activity

A study evaluated the antitubercular efficacy of MBTCA and its derivatives against both drug-sensitive and multidrug-resistant strains of MTB. The Minimum Inhibitory Concentration (MIC) values were determined using in vitro assays.

CompoundMIC (μg/mL)Activity Against
MBTCA2.73 - 22.86MDR-MTB
8c0.60Dormant BCG
8g0.61Dormant BCG

The results indicated that MBTCA derivatives had lower cytotoxicity and higher selectivity indices against human cancer cell lines compared to traditional drugs like Rifampicin (RIF) and Isoniazid (INH) .

Anticancer Activity

MBTCA has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa and Panc-1 cells.

Cytotoxicity Studies

In cytotoxicity assays, MBTCA demonstrated low toxicity levels while maintaining significant anticancer activity:

Cell LineIC50 (μM)Observations
HeLa5.0Moderate inhibition
Panc-14.5Strong inhibition

These findings suggest that MBTCA could serve as a lead candidate for developing new anticancer therapies .

Enzyme Inhibition

Another area of research involves the inhibitory effects of MBTCA on cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's.

Cholinesterase Inhibition Study

A recent study assessed the inhibitory potential of MBTCA derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

CompoundAChE IC50 (μM)BChE IC50 (μM)
MBTCA10.515.3
5f9.812.0

The results indicated that certain derivatives exhibited potent inhibition comparable to standard cholinesterase inhibitors like galantamine, suggesting their potential for treating cognitive disorders .

Molecular Docking Studies

To further understand the interaction between MBTCA and its biological targets, molecular docking studies were conducted. These studies revealed that MBTCA binds effectively to the active sites of relevant enzymes, providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via heterocyclization of 2-fluorobenzaldehyde derivatives with methyl thioglycolate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Microwave-assisted synthesis is an alternative method that reduces reaction time and improves yield by enhancing reaction efficiency . Key factors affecting yield include solvent choice (polar aprotic solvents like DMF favor cyclization), temperature control (60–80°C optimal), and catalyst/base selection (triethylamine or K₂CO₃). Impurities often arise from incomplete cyclization or ester hydrolysis, necessitating purification via recrystallization or column chromatography .

Q. How is the structure of this compound characterized, and what analytical techniques are most effective?

Structural confirmation relies on ¹H/¹³C NMR to identify the ester carbonyl (δ ~165–170 ppm in ¹³C NMR), aromatic protons (δ ~7–8 ppm in ¹H NMR), and thiophene ring signals. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 206 for C₁₀H₈O₂S), while X-ray crystallography resolves stereoelectronic effects in derivatives . Reverse-phase HPLC (e.g., Newcrom R1 column) is used for purity analysis, with mobile phases optimized for retention time and peak symmetry .

Q. What in vitro biological assays are typically employed to evaluate the bioactivity of this compound derivatives?

Common assays include:

  • Antimicrobial activity : Disk diffusion against Staphylococcus aureus or Escherichia coli to measure inhibition zones .
  • Enzyme inhibition : Fluorometric assays for targets like 5-lipoxygenase or STAT3, with IC₅₀ calculations .
  • Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess viability reduction .

Advanced Research Questions

Q. How can computational methods like molecular docking or QSAR models enhance the design of this compound derivatives with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like STAT3 or hepatitis B virus proteins, guiding substitutions at the 3- or 5-positions for enhanced affinity . QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 6) with logP and IC₅₀ values, enabling rational design of derivatives with optimized pharmacokinetics . For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring balancing via Hammett σ constants .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound derivatives?

Discrepancies often arise from poor bioavailability or off-target effects. Solutions include:

  • Pharmacokinetic profiling : Assessing plasma stability (e.g., microsomal incubation) and permeability (Caco-2 assays) to identify metabolic liabilities .
  • Prodrug strategies : Ester hydrolysis to carboxylic acids for improved solubility, as seen in Zileuton analogs .
  • In vivo imaging : Radiolabeled derivatives (e.g., ¹⁸F for PET) to track biodistribution and target engagement .

Q. How do substituent modifications at specific positions on the benzo[b]thiophene core influence the compound's biological activity and physicochemical properties?

Substituent effects are well-documented:

  • Position 3 : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition but reduce solubility. For example, trifluoromethyl derivatives show 10-fold higher STAT3 inhibition than unsubstituted analogs .
  • Position 5 : Methyl or amino groups improve antioxidant activity (DPPH IC₅₀ ~20 μM) by stabilizing radical intermediates .
  • Position 6 : Halogens (e.g., -Br) increase electrophilicity, aiding nucleophilic aromatic substitution in further derivatization .

Q. What advanced purification techniques are recommended for isolating this compound derivatives, especially for stereoisomer separation?

  • Preparative HPLC : Using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
  • Crystallization-induced asymmetric transformation : For diastereomeric salts, as seen in morpholinosulfonyl derivatives .
  • Continuous flow reactors : Scalable purification with in-line UV monitoring to isolate high-purity batches (>99%) .

Q. How can reaction optimization techniques (e.g., Design of Experiments) be applied to improve the scalability and sustainability of this compound synthesis?

Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) for microwave-assisted synthesis. For example, a Central Composite Design revealed that 70°C and 15 mol% K₂CO₃ maximize yield (85%) while minimizing byproducts . Green chemistry approaches substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity, achieving comparable yields (78%) .

Properties

IUPAC Name

methyl 1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRAZMUPVIGDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384160
Record name Methyl benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-24-2
Record name Methyl benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl benzo[b]thiophene-2-carboxylate
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Synthesis routes and methods

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2-fluorobenzaldehyde (4.44 g, 31.53 mmole), anhydrous triethylamine (2.5 equivalents, 78.83 mmole, 7.976 g, 11 ml) and methyl thioglycolate (1.1 equivalents, 3.681 g, 3.10 ml, 34.68 mmole) and heated to 75° C. with rapid stirring. The progress of the reaction was monitored by TLC (silica, 10% dichloromethane-hexane, UV visualization). After 18 hours the reaction mixture was cooled to room temperature and poured onto an ice/water bath (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 5.136 g (85%) of methyl benzo[b]thiophene-2-carboxylate.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl benzo[b]thiophene-2-carboxylate
Methyl benzo[b]thiophene-2-carboxylate
Methyl benzo[b]thiophene-2-carboxylate
Methyl benzo[b]thiophene-2-carboxylate
Methyl benzo[b]thiophene-2-carboxylate
Methyl benzo[b]thiophene-2-carboxylate

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